Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
Description
Methyl (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate is a chiral morpholine derivative characterized by:
- Molecular formula: C₁₂H₂₁NO₅ .
- Molecular weight: 259.299 g/mol .
- CAS number: 1263077-92-4 .
- Key structural features:
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, where stereochemical precision and protecting group strategies are critical .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI Key |
OQAXKPFDEGWERL-SECBINFHSA-N |
Isomeric SMILES |
CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of Methyl (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate can be deconstructed into three primary intermediates:
-
Chiral morpholine core : The 6,6-dimethylmorpholine skeleton requires stereoselective cyclization.
-
Boc-protected amine : Introduction of the tert-butoxycarbonyl (Boc) group at the 4-position.
-
Methyl ester : Functionalization of the 3-carboxylate group.
Source highlights that the synthesis begins with precursors capable of forming the morpholine ring, such as amino alcohols or diols. For instance, diisopropanolamine derivatives are common starting materials for morpholine synthesis due to their ability to undergo acid-catalyzed cyclization .
Boc Protection Strategies
The Boc group is introduced early in the synthesis to protect the secondary amine during subsequent reactions. Source details a method for Boc protection using N-Boc-hydroxylamine and isoprene in methylene chloride under mild conditions (0–25°C), achieving yields exceeding 70% . Key steps include:
-
Reagents : N-Boc-hydroxylamine (1.3 equiv), isoprene (1.0 equiv), methylene chloride (solvent).
-
Conditions : Stirring at 500 rpm for 5–30 min at room temperature.
A competing approach from source utilizes Boc anhydride (Boc₂O) with a catalytic base (e.g., DMAP) in tetrahydrofuran (THF), though this method requires stricter anhydrous conditions .
Morpholine Ring Formation via Cyclization
The 6,6-dimethylmorpholine core is constructed through acid- or base-mediated cyclization. Source describes a high-yielding route using diisopropanolamine and concentrated sulfuric acid at 180°C, producing cis-2,6-dimethylmorpholine as the major product (80% selectivity) . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed.
Optimized Cyclization Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 180°C | |
| Catalyst | H₂SO₄ (concentrated) | |
| Reaction Time | 4–6 hours | |
| Yield (cis-isomer) | 69–80% |
Purification and Isolation Techniques
Crystallization is critical for isolating high-purity intermediates. Source outlines a protocol for cis-2,6-dimethylmorpholine purification:
-
Carboxylic acid adduct formation : React with acetic acid in ethyl acetate at 40–50°C.
-
Crystallization : Cool to −5–10°C for 2–5 hours, yielding >98% pure crystals .
-
Hydrolysis : Treat with NaOH (pH 13–14) to regenerate the free base.
Comparative Crystallization Solvents
Scale-Up Considerations and Yield Optimization
Industrial-scale production requires balancing reaction efficiency and cost. Key findings include:
-
Catalyst recycling : Sulfuric acid from cyclization steps can be neutralized and reused, reducing waste .
-
Solvent recovery : Ethyl acetate and THF are distilled and recycled, cutting material costs by 30–40% .
-
Yield bottlenecks : Esterification and Boc protection steps often limit overall yields; optimizing stoichiometry (e.g., 1.3 equiv Boc reagent) improves efficiency .
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed hydrolysis to yield the free amine. This reaction is critical for subsequent functionalization:
Reaction Conditions
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : 0–25°C
-
Time : 1–4 hours
Product : (R)-6,6-dimethylmorpholine-3-carboxylic acid methyl ester
Yield : >85% (optimized conditions)
Applications :
-
Enables further modifications at the morpholine nitrogen, such as reductive amination or acylation .
Ester Functional Group Transformations
The methyl ester at the 3-position participates in hydrolysis and transesterification:
Saponification to Carboxylic Acid
Conditions :
-
Reagent : LiOH or NaOH in aqueous THF/MeOH
-
Temperature : 60–80°C
-
Time : 6–12 hours
Product : (R)-4-boc-6,6-dimethylmorpholine-3-carboxylic acid
Yield : 70–80%
Transesterification
Conditions :
-
Reagent : Alcohol (e.g., ethanol, benzyl alcohol) with catalytic acid (H₂SO₄)
-
Temperature : Reflux
-
Time : 8–24 hours
Product : Corresponding alkyl ester derivatives
Yield : 50–65% (varies with steric bulk of alcohol)
Copper-Mediated Coupling Reactions
The hydroxylmethyl group (after Boc deprotection) undergoes Ullmann-type coupling with aryl halides:
Example Reaction :
-
Substrate : (R)-6,6-dimethylmorpholine-3-carboxylic acid methyl ester
-
Reagent : Aryl bromide, CuI, Cs₂CO₃, DMF
-
Temperature : 100–120°C
-
Time : 12–24 hours
Product : Aryl ether derivatives
Yield : 60–75%
Mitsunobu Reaction for Ether Formation
The hydroxyl group participates in Mitsunobu reactions to form aryl ethers:
Conditions :
-
Reagent : Triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), aryl alcohol
-
Temperature : Microwave-assisted at 180°C
-
Time : 30–60 minutes
Product : Aryl ether derivatives
Yield : 75–90%
Reductive Amination
After Boc removal, the free amine undergoes reductive amination with aldehydes/ketones:
Conditions :
-
Reagent : Aldehyde/ketone, polymer-bound cyanoborohydride (CNBH₃)
-
Solvent : MeOH/THF
-
Time : 12–24 hours
Product : Secondary/tertiary amine derivatives
Yield : 40–60%
Stability and Decomposition Pathways
The methyl ester exhibits instability under physiological conditions:
| Condition | Decomposition Rate | Primary Product |
|---|---|---|
| Plasma (pH 7.4, 37°C) | 18% over 48 hours | Carboxylic acid derivative |
| Aqueous acid (pH 2) | <5% over 24 hours | Stable |
Comparative Reactivity of Key Functional Groups
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Boc-protected amine | Acid-sensitive | Hydrolysis, alkylation |
| Methyl ester | Base-/enzyme-labile | Saponification, transesterification |
| Morpholine oxygen | Weak nucleophile | Mitsunobu, copper coupling |
Scientific Research Applications
Chemical Properties and Structure
Methyl (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylate functional group. Its molecular formula is with a molecular weight of 273.33 g/mol. The presence of the Boc group enhances its stability and reactivity, making it an important intermediate in synthetic chemistry.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be applied in pharmaceuticals and agrochemicals .
Pharmaceutical Development
This compound is utilized in the development of bioactive compounds and drug candidates. Its structural features enable it to interact with biological targets effectively, making it a potential candidate for modulating enzyme activities or receptor interactions . For instance, studies have indicated its role in developing modulators for proprotein convertase subtilisin/kexin type 9 (PCSK9), which is significant for cholesterol management .
Biological Research
In biological studies, this compound is used as a probe to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore mechanisms of enzyme catalysis and inhibition .
Case Study 1: PCSK9 Modulators
A study explored the use of this compound as part of a series of compounds aimed at modulating PCSK9 activity. The results showed that certain derivatives exhibited enhanced metabolic stability and potency compared to earlier compounds, indicating potential for developing new cholesterol-lowering therapies .
Case Study 2: Anticancer Activity
Research has demonstrated that derivatives synthesized from this compound exhibited significant anticancer properties. In vivo studies indicated that these compounds could reduce tumor sizes in murine models by targeting specific metabolic pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may act as an agonist or antagonist at receptor sites, modulating physiological responses.
Comparison with Similar Compounds
Stereoisomeric Counterparts
Compound : Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate (ST-9280)
Positional Isomers
Compound : Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate (ST-9855)
Ring-Structure Analogs
Compound : Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate (QM-8361)
Ester Variants and Protecting Groups
Compound : 4-(Phenylmethyl) (3R)-6,6-dimethyl-3,4-morpholinedicarboxylate
- CAS : 1263077-96-8 .
- Key differences :
- Benzyl ester replaces the Boc group.
- Dicarboxylate functionality at 3- and 4-positions.
- Implications: The benzyl group offers orthogonal protection strategies but requires harsher deprotection conditions (e.g., hydrogenolysis). Dicarboxylates may enhance solubility in polar solvents .
Compound : Methyl 6,6-dimethyl-morpholine-3-carboxylate (Ref: 10-F049923)
Carboxylic Acid Form
Compound : (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic Acid
Biological Activity
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and implications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylate moiety. The presence of two methyl groups at the 6-position enhances its lipophilicity and may influence its biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₂₁NO₅ | Contains a Boc protecting group |
| (R)-6,6-Dimethylmorpholine-3-carboxylic acid | C₉H₁₅NO₄ | Lacks the Boc group |
| Morpholine-4-carboxylic acid | C₇H₉NO₂ | Different substitution pattern |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound's reactivity and binding affinity. The morpholine structure contributes to its rigidity, allowing for specific interactions with biological macromolecules.
Key Molecular Targets
- Enzymes : Interacts with specific enzymes, potentially modulating their activity.
- Receptors : May act as a ligand for various receptors involved in signal transduction pathways.
- Cellular Pathways : Influences biochemical pathways associated with metabolism and cellular regulation.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of morpholine have demonstrated significant antiproliferative effects against various cancer types, including breast and lung cancers .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans . The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various pathogens.
Case Studies
- In Vitro Characterization : A study evaluated the biological activity of several morpholine derivatives, including this compound. The results indicated significant growth inhibition in human cancer cell lines, supporting its potential as an anticancer agent .
- Mechanistic Studies : Research into the mechanism of action revealed that the compound affects key signaling pathways involved in cell proliferation and apoptosis. This was evidenced by changes in protein expression levels associated with these pathways following treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Chiral induction : Use of (R)-configured starting materials or chiral catalysts to ensure stereochemical integrity at the morpholine ring.
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions with reagents like di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) .
- Esterification : Methyl ester formation via Fischer esterification or coupling with methyl halides.
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while low temperatures minimize racemization .
Q. How is the stereochemical purity of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer :
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons with racemic mixtures confirm enantiopurity .
- Optical Rotation : Measure specific rotation ([α]D) and cross-reference with literature values for (R)-configured morpholine derivatives.
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment. Programs like SHELXL or Mercury refine crystallographic data to validate bond angles and configurations.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Store at –20°C in inert atmospheres (argon) to prevent Boc group hydrolysis.
- Light Sensitivity : UV-Vis spectroscopy assesses degradation under light exposure; amber vials are recommended for long-term storage.
- Hydrolytic Sensitivity : Monitor pH-dependent stability via LC-MS in buffered solutions (e.g., pH 7.4 PBS). Acidic conditions accelerate Boc deprotection .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in complex reaction systems (e.g., catalytic asymmetric synthesis)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to model stereoselective pathways. Software like Gaussian or ORCA optimizes geometries and identifies key intermediates.
- Molecular Dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions to rationalize enantiomeric excess (ee) variations.
- Case Study : Aprepitant derivatives (similar morpholine frameworks) were optimized using DFT to predict regioselectivity in fluorophenyl substitutions .
Q. How can crystallographic data resolve contradictions between spectroscopic and chromatographic analyses?
- Methodological Answer :
- Discrepancy Example : If NMR suggests a planar conformation but HPLC indicates multiple species, single-crystal X-ray diffraction can confirm the dominant conformation.
- Tools : Use Mercury to visualize voids or packing interactions that stabilize specific conformers. SHELXL refines occupancy factors for disordered atoms.
- Validation : Cross-check with variable-temperature NMR to detect dynamic equilibria masked at room temperature .
Q. What strategies mitigate racemization during functionalization of the morpholine ring?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents (e.g., 6,6-dimethyl groups) to hinder axial chirality inversion.
- Low-Temperature Lithiation : Use LDA or LiTMP at –78°C for deprotonation steps, minimizing base-induced epimerization.
- In Situ Monitoring : ReactIR tracks intermediates in real-time; abrupt spectral shifts signal racemization events .
Analytical Data Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
